molecular formula C17H12N2OS2 B5729759 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol

3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol

Cat. No. B5729759
M. Wt: 324.4 g/mol
InChI Key: SCMSXDFSYNFQGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol, also known as DTI, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. DTI is a heterocyclic compound that contains two thiophene rings and an imidazole ring, which gives it unique properties that make it a promising candidate for research.

Mechanism of Action

3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol is believed to exert its biological effects by inhibiting protein kinase activity. Protein kinases are enzymes that play a crucial role in cell signaling and are involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting protein kinase activity, 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol may interfere with these cellular processes, leading to the potential therapeutic effects observed in various studies.
Biochemical and Physiological Effects:
3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol has been shown to have various biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and neuroprotective activity. In various studies, 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol has been shown to inhibit the growth of cancer cells and induce apoptosis, suggesting its potential as a cancer therapy. 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol has been shown to have neuroprotective effects by inhibiting the aggregation of beta-amyloid protein, which is associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol has several advantages for lab experiments, including its easy synthesis, high stability, and low toxicity. However, one limitation of 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol is its relatively low solubility in aqueous solutions, which may limit its potential applications in certain experiments.

Future Directions

There are several future directions for research on 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol, including further studies on its potential as a cancer therapy, its use as a fluorescent probe, and its potential applications in organic electronics. Additionally, further studies on the mechanism of action of 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol may help to identify new potential therapeutic targets.

Synthesis Methods

3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-bromo-4,5-di-2-thienyl-1H-imidazole with phenylboronic acid in the presence of a palladium catalyst. Other methods of synthesis include the Sonogashira coupling reaction and the Buchwald-Hartwig coupling reaction.

Scientific Research Applications

3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol has been studied for its potential applications as a fluorescent probe and as a component in organic electronics. In biochemistry, 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol has been studied for its potential applications as a protein kinase inhibitor.

properties

IUPAC Name

3-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS2/c20-12-5-1-4-11(10-12)17-18-15(13-6-2-8-21-13)16(19-17)14-7-3-9-22-14/h1-10,20H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMSXDFSYNFQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)phenol

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